Cyclopropanone oxime

Description

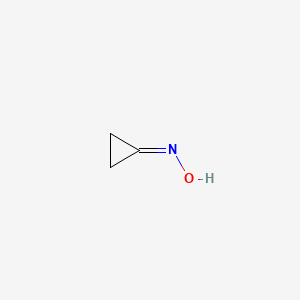

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c5-4-3-1-2-3/h5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVLIKHTHIFMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623274 | |

| Record name | N-Cyclopropylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155045-16-2 | |

| Record name | N-Cyclopropylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cyclopropanone oxime synthesis from cyclopropanone and hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cyclopropanone (B1606653) oxime (CAS 155045-16-2) is a fascinating and reactive molecule that holds potential as a versatile building block in organic synthesis.[1][2][3] The presence of a strained three-membered ring fused to an oxime functional group makes it an attractive precursor for the synthesis of novel spirocyclic and heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The oxime moiety can be further functionalized or can participate in rearrangements, such as the Beckmann rearrangement, to yield lactams.

However, the synthesis of cyclopropanone oxime is not trivial. The parent ketone, cyclopropanone, is a highly labile compound due to significant ring strain, making it susceptible to ring-opening reactions with nucleophiles.[4] This inherent instability necessitates carefully controlled reaction conditions for its conversion to the corresponding oxime.

This guide aims to provide researchers with a practical framework for the synthesis of this compound by adapting established procedures for less strained cyclic ketones.

Reaction Mechanism

The formation of an oxime from a ketone and hydroxylamine (B1172632) is a well-established condensation reaction. The reaction proceeds via a two-step mechanism involving nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically catalyzed by a weak acid or base.[5]

The detailed mechanism for the formation of this compound is illustrated below:

Figure 1: Reaction mechanism for the formation of this compound.

Experimental Protocols

As a direct and validated protocol for the synthesis of this compound is not available in the literature, the following procedure is adapted from a reliable method for the synthesis of cyclopentanone (B42830) oxime. Researchers should consider this as a starting point and may need to optimize the conditions for their specific setup.

Adapted Protocol for this compound Synthesis

Materials:

-

Cyclopropanone (or a stable precursor/equivalent)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (CH₃COONa) or another suitable base (e.g., pyridine, sodium hydroxide)

-

Ethanol (B145695) or another suitable solvent

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of deionized water.

-

Addition of Cyclopropanone: To the stirred solution, add a solution of cyclopropanone (1.0 equivalent) in ethanol. The use of a co-solvent like ethanol is recommended to ensure miscibility.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 50-60 °C) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

Extraction: If no precipitate forms, remove the ethanol by rotary evaporation. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Figure 2: General experimental workflow for the synthesis of this compound.

Data Presentation

Due to the lack of specific quantitative data for the synthesis of this compound, the following table summarizes the reaction conditions and yields for the synthesis of other, less strained, cyclic ketoximes to provide a comparative context.

| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclobutanone | KOH | Water/Ethanol | Reflux | 1.5 | 48 | Adapted from[1] |

| Cyclopentanone | KOH | Water | Reflux | 1 | 85 | Adapted from[1] |

| Cyclohexanone | NaOAc | Water/Ethanol | 75 | 48 | ~70 | Adapted from[5] |

| 1-Cyclopropyl-ethanone | Pyridine | Ethanol | Reflux | 1-3 | N/A | [6] |

Table 1: Comparison of reaction conditions for the synthesis of various cyclic ketoximes.

Characterization of this compound

Expected Spectroscopic Data:

-

¹H NMR:

-

Two multiplets in the upfield region (δ 0.5-1.5 ppm) corresponding to the diastereotopic methylene (B1212753) protons of the cyclopropane (B1198618) ring.

-

A broad singlet in the downfield region (δ 8-10 ppm) for the oxime hydroxyl proton (-NOH).

-

-

¹³C NMR:

-

A signal for the sp²-hybridized carbon of the oxime (C=N) in the range of δ 160-170 ppm.

-

Signals for the methylene carbons of the cyclopropane ring in the upfield region (δ 10-25 ppm).

-

-

IR (Infrared Spectroscopy):

-

A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the O-H stretching of the oxime.

-

A medium to weak absorption band around 1650-1690 cm⁻¹ for the C=N stretching vibration.

-

C-H stretching vibrations for the cyclopropane ring around 3000-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 71.0371, corresponding to the molecular formula C₃H₅NO.

-

Safety Considerations

-

Cyclopropanone: As a highly strained and reactive ketone, cyclopropanone should be handled with extreme care in an inert atmosphere and at low temperatures. It is susceptible to polymerization and ring-opening reactions.

-

Hydroxylamine: Hydroxylamine and its salts can be corrosive and are potent skin sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Organic solvents like ethanol and ethyl acetate are flammable. All heating should be conducted using a heating mantle and in a well-ventilated fume hood.

Conclusion

The synthesis of this compound presents a unique challenge due to the high reactivity of the cyclopropanone precursor. This technical guide provides a comprehensive, albeit adapted, protocol for its preparation, based on established methods for similar cyclic ketones. The provided reaction mechanism, comparative data, and predicted characterization data serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of the reaction conditions will likely be necessary to achieve high yields and purity of this interesting and potentially useful synthetic intermediate.

References

[1] Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group. [5] ε-BENZOYLAMINOCAPROIC ACID. Organic Syntheses. [6] Synthesis Protocol for 1-Cyclopropyl-ethanone oxime: An Application Note. Benchchem. [2] Cyclopropanone, oxime 155045-16-2 wiki. Guidechem. [3] N-Cyclopropylidenehydroxylamine. PubChem. [4] Ketone. Wikipedia.

References

Spectroscopic Characterization of Cyclopropanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanone (B1606653) oxime is a small, strained cyclic ketoxime of interest in synthetic chemistry and drug discovery due to the unique reactivity conferred by the three-membered ring. However, its inherent instability makes isolation and characterization challenging, resulting in a scarcity of published experimental spectroscopic data. This technical guide provides a comprehensive overview of the expected spectroscopic features of cyclopropanone oxime based on theoretical principles and analysis of analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for its synthesis and spectroscopic analysis, and a workflow diagram for spectroscopic characterization. This document aims to serve as a valuable resource for researchers working with or synthesizing this and related strained cyclic molecules.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data tables are compiled from theoretical predictions and comparison with analogous, well-characterized molecules such as acetone (B3395972) oxime, cyclopentanone (B42830) oxime, and cyclopropane (B1198618) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two main signals. The protons on the cyclopropane ring are magnetically equivalent and will appear as a single, upfield signal characteristic of cyclopropyl (B3062369) protons, which are shielded by the ring current effect. The hydroxyl proton of the oxime group will appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -CH₂-CH₂- | 0.5 - 1.5 | Singlet | Shielded due to the cyclopropane ring current. |

| N-OH | 8.0 - 11.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

¹³C NMR: The carbon NMR spectrum is also predicted to be simple. The two methylene (B1212753) carbons of the cyclopropane ring are equivalent. The quaternary carbon of the C=N bond will be significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -C H₂-C H₂- | 5 - 15 | Upfield due to the strained ring system. |

| >C =NOH | 150 - 165 | Characteristic chemical shift for an oxime carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the oxime functional group and the cyclopropane ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Vibration Mode |

| O-H | 3100 - 3600 | Broad, Medium | Stretching |

| C-H (cyclopropyl) | 3000 - 3100 | Medium | Stretching |

| C=N | 1640 - 1690 | Medium to Weak | Stretching |

| N-O | 930 - 960 | Medium | Stretching |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the molecular weight of this compound (71.08 g/mol ). Common fragmentation patterns would involve the loss of small, stable molecules.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Intensity | Identity |

| 71 | Moderate | [M]⁺ (Molecular Ion) |

| 56 | High | [M - OH]⁺ |

| 43 | High | [C₃H₅]⁺ or [CH₃CN]⁺ |

| 41 | High | [C₃H₃]⁺ or [CH₃CN - H₂]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. Caution: Cyclopropanone and its derivatives are potentially unstable and should be handled with care, preferably at low temperatures.

Synthesis of this compound

This compound can be synthesized via the reaction of a cyclopropanone precursor with hydroxylamine (B1172632). A common method involves the in-situ generation of cyclopropanone from a more stable hydrate (B1144303) or hemiketal, followed by reaction with hydroxylamine hydrochloride in the presence of a base.

Materials:

-

Cyclopropanone ethyl hemiketal (or cyclopropanone hydrate)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (NaOAc) or other mild base

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.

-

Add this aqueous solution to a solution of cyclopropanone ethyl hemiketal in ethanol.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent under reduced pressure at low temperature to yield crude this compound.

-

Purify by low-temperature recrystallization or chromatography if necessary.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher spectrometer. A spectral width of 0-12 ppm is appropriate.

-

¹³C NMR: Acquire the spectrum on the same instrument. A spectral width of 0-200 ppm is suitable.

IR Spectroscopy:

-

Sample Preparation: Prepare a thin film of the neat compound between two NaCl or KBr plates, or acquire the spectrum of a KBr pellet containing a small amount of the sample.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry:

-

Technique: Use an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

-

Acquisition: Scan a mass range of m/z 10-100.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Cyclopropanone Oxime: A Technical Guide for Researchers

CAS Number: 155045-16-2

This technical guide provides an in-depth overview of cyclopropanone (B1606653) oxime, a strained cyclic ketoxime of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical Properties and Data

Cyclopropanone oxime is a molecule of significant interest due to the inherent ring strain of the cyclopropyl (B3062369) group combined with the reactivity of the oxime functionality. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 155045-16-2 | [1] |

| Molecular Formula | C₃H₅NO | [1] |

| Molecular Weight | 71.08 g/mol | [1] |

| Synonyms | N-Cyclopropylidenehydroxylamine | [1] |

Synthesis of this compound

General Experimental Protocol

Materials:

-

Cyclopropanone solution

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide, pyridine)[4][5]

Procedure:

-

A solution of hydroxylamine hydrochloride and a base is prepared in the reaction solvent.

-

The cyclopropanone solution is added to the hydroxylamine solution, typically at a controlled temperature to manage the exothermic reaction and the lability of the starting material.

-

The reaction mixture is stirred for a period sufficient to ensure complete conversion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by neutralizing any excess acid or base.

-

The product, this compound, is then extracted using a suitable organic solvent.

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or chromatography.

A visual representation of the general synthesis workflow is provided below.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on data from analogous compounds such as cyclopentanone (B42830) oxime and general knowledge of oxime and cyclopropane (B1198618) functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two methylene (B1212753) protons of the cyclopropyl ring and a signal for the oxime hydroxyl proton. The chemical shifts of the ring protons will be in the upfield region characteristic of cyclopropanes.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the sp²-hybridized carbon of the C=N bond and signals for the two sp³-hybridized methylene carbons of the cyclopropyl ring.

The following table provides reference ¹H and ¹³C NMR data for the analogous compound, cyclopentanone oxime.

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹H | DMSO-d₆ | 10.18 (OH), 2.25 (CH₂), 2.23 (CH₂), 1.66 (CH₂), 1.64 (CH₂) | [6] |

| ¹³C | - | 165.9 (C=N), 31.0 (CH₂), 26.5 (CH₂), 24.1 (CH₂) | [6] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H and C=N functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| O-H stretch (oxime) | ~3400 - 3100 (broad) | [7] |

| C=N stretch (oxime) | ~1690 - 1640 | [7] |

| C-H stretch (cyclopropane) | ~3100 - 3000 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (71.08 g/mol ). Fragmentation patterns would likely involve cleavage of the cyclopropyl ring and the N-O bond of the oxime.[8]

Reactivity and Potential Applications in Drug Development

The unique structural features of this compound—a strained ring and a nucleophilic oxime group—confer upon it a distinct reactivity profile. The cyclopropane ring can act as a bioisostere for a double bond or a gem-dimethyl group, influencing the conformation and metabolic stability of a molecule.[4] Oxime functionalities are known to participate in a variety of chemical transformations and can serve as important pharmacophores.[9][10]

Role in Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, the broader classes of cyclopropane-containing compounds and oximes have shown significant pharmacological potential.

-

Cyclopropane Derivatives: These are found in numerous bioactive molecules and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][11] The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets.

-

Oxime Derivatives: Oximes are versatile functional groups in medicinal chemistry, with some derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[9][10] They can act as key intermediates in the synthesis of various heterocyclic compounds.

The combination of these two functionalities in this compound makes it an attractive scaffold for the design of novel therapeutic agents.

Potential Signaling Pathway Interactions

Given the known biological activities of related compounds, this compound derivatives could potentially interact with various signaling pathways implicated in disease. For instance, many anticancer agents containing cyclopropane or oxime moieties are known to target key proteins in cell cycle regulation and apoptosis pathways. A hypothetical interaction is depicted below.

This diagram illustrates a potential mechanism where a this compound derivative could inhibit a protein kinase, leading to the downstream modulation of a cellular response and ultimately inducing apoptosis in cancer cells. Further research is needed to identify specific protein targets and elucidate the precise mechanisms of action for any newly synthesized derivatives.

References

- 1. Cyclopentanone, oxime | C5H9NO | CID 14500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Draw the structure of this compound class 12 chemistry CBSE [vedantu.com]

- 3. brainly.in [brainly.in]

- 4. arpgweb.com [arpgweb.com]

- 5. rsc.org [rsc.org]

- 6. CYCLOPENTANONE OXIME(1192-28-5) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclohexanone, oxime [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Formula and Structure of Cyclopropanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanone (B1606653) oxime, a small, strained cyclic ketoxime, holds significant interest in synthetic chemistry and drug discovery due to the unique reactivity conferred by the three-membered ring. This document provides a comprehensive technical overview of its molecular formula, structure, and key chemical properties. Detailed experimental protocols for its synthesis are presented, alongside a thorough analysis of its spectroscopic and structural parameters. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and materials science.

Molecular Formula and Structure

Cyclopropanone oxime is a simple, yet structurally intriguing molecule. Its fundamental properties are summarized below.

Molecular Formula

The molecular formula for this compound is C₃H₅NO .[1] This formula corresponds to a molecular weight of 71.08 g/mol .

Chemical Structure

The structure of this compound features a cyclopropane (B1198618) ring, a highly strained three-membered carbocycle, with an oxime functional group (=N-OH) attached to one of the ring carbons.[2] The presence of the C=N double bond introduces the possibility of E/Z (syn/anti) isomerism, although in this symmetrical case, these isomers are degenerate.

Physicochemical and Spectroscopic Data

Due to the high reactivity and instability of cyclopropanone, detailed experimental data for its oxime derivative is scarce in the literature. The following tables present a combination of known data for closely related compounds and theoretically predicted values for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO | [1] |

| Molecular Weight | 71.08 g/mol | [1] |

| CAS Number | 155045-16-2 | [1] |

| Topological Polar Surface Area | 32.6 Ų | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Estimated Spectroscopic Data

The following spectroscopic data are estimated based on typical values for oximes and cyclopropyl (B3062369) moieties.

2.2.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 9.0 - 11.0 | Singlet (broad) | 1H | N-OH |

| ~ 1.5 - 2.0 | Multiplet | 2H | CH ₂ (α to C=N) |

| ~ 0.8 - 1.2 | Multiplet | 2H | CH ₂ (β to C=N) |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 165 | C =N |

| ~ 10 - 20 | C H₂ |

2.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3600 | Broad, Medium | O-H stretch |

| ~ 3000 - 3100 | Medium | C-H stretch (cyclopropyl) |

| ~ 1640 - 1690 | Medium | C=N stretch |

| ~ 850 - 950 | Medium | N-O stretch |

2.2.4. Mass Spectrometry (MS) (Predicted Fragmentation)

| m/z | Possible Fragment |

| 71 | [M]⁺ |

| 70 | [M-H]⁺ |

| 56 | [M-NH]⁺ |

| 55 | [M-O]⁺ |

| 43 | [C₂H₃N]⁺ |

| 41 | [C₃H₅]⁺ |

Synthesis of this compound

This compound is typically synthesized via the condensation reaction of cyclopropanone with hydroxylamine (B1172632). Due to the instability of cyclopropanone, it is often generated in situ or used as a hemiacetal precursor.

General Reaction Scheme

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of oximes from ketones.

Materials:

-

Cyclopropanone ethyl hemiacetal (1 equivalent)

-

Hydroxylamine hydrochloride (1.2 equivalents)

-

Pyridine (2 equivalents)

-

Ethanol (B145695) (as solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropanone ethyl hemiacetal (1 eq.) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq.) followed by pyridine (2 eq.).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Parameters

| Bond/Angle | Estimated Value |

| C-C (ring) | ~ 1.51 Å |

| C=N | ~ 1.28 Å |

| N-O | ~ 1.41 Å |

| O-H | ~ 0.96 Å |

| ∠ C-C-C (ring) | ~ 60° |

| ∠ C-C=N | ~ 120° |

| ∠ C=N-O | ~ 110° |

Applications in Drug Development and Research

The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often introduced to modulate the pharmacological properties of a lead compound. This compound serves as a versatile building block for the synthesis of more complex molecules containing the cyclopropyl group. The oxime functionality can be further derivatized or participate in various chemical transformations, making it a useful intermediate for the preparation of novel therapeutic agents and research chemicals.

Conclusion

This technical guide has provided a detailed overview of the molecular formula, structure, and key chemical data for this compound. While experimental data for this specific molecule is limited, this document consolidates available information and provides reliable estimates for its physicochemical and spectroscopic properties. The detailed synthesis protocol offers a practical guide for its preparation in a laboratory setting. It is anticipated that this comprehensive guide will be a valuable resource for scientists and researchers working with this unique and reactive molecule.

References

An In-depth Technical Guide to the Chemical Properties of Cyclopropanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanone (B1606653) oxime, a strained cyclic ketoxime, represents a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, combining a highly strained three-membered ring with the versatile reactivity of an oxime functional group, make it a valuable synthon for the preparation of novel chemical entities. This technical guide provides a comprehensive overview of the known chemical properties of cyclopropanone oxime, including its synthesis, spectral characteristics, and reactivity. Due to the limited availability of direct experimental data for this compound, this guide leverages data from analogous compounds, particularly cyclopentanone (B42830) oxime, to provide well-founded estimations of its physicochemical and spectroscopic properties. Detailed experimental protocols for the synthesis of related compounds are presented, which can be adapted for the preparation of this compound. Furthermore, key reaction pathways are illustrated using Graphviz diagrams to provide a clear visual representation of its chemical behavior.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Analogues

| Property | This compound (Predicted/Estimated) | Cyclopentanone Oxime (Experimental) |

| Molecular Formula | C₃H₅NO[1] | C₅H₉NO[2][3] |

| Molecular Weight | 71.08 g/mol [1] | 99.13 g/mol [2][3] |

| CAS Number | 155045-16-2[1][4] | 1192-28-5[2][3] |

| Melting Point | Likely a low-melting solid or liquid at room temperature | 52-60 °C[2] |

| Boiling Point | Expected to be significantly lower than cyclopentanone oxime | 196 °C[2] |

| Appearance | - | White to off-white crystalline powder[2] |

Synthesis

The primary route for the synthesis of this compound is the condensation reaction between cyclopropanone and hydroxylamine (B1172632).[5][6] Due to the inherent instability of cyclopropanone, this reaction is typically performed in situ or using a stable cyclopropanone equivalent.

General Experimental Protocol for the Synthesis of Cycloalkanone Oximes

This protocol is adapted from established procedures for the synthesis of alicyclic oximes and can be modified for the preparation of this compound.[7]

Materials:

-

Cycloalkanone (e.g., Cyclopentanone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (B78521) (KOH) or other suitable base

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

Procedure:

-

A solution of hydroxylamine hydrochloride in water is prepared in a round-bottomed flask.

-

A solution of potassium hydroxide in water is added to the hydroxylamine hydrochloride solution with stirring at room temperature.

-

The cycloalkanone is then added to the reaction mixture.

-

The reaction is stirred for a specified time, and the progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.

-

The crude product can be purified by recrystallization or chromatography.

Diagram 1: General Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic Properties

Specific spectroscopic data for this compound is scarce. The following tables provide predicted and analogous experimental data to aid in its characterization.

NMR Spectroscopy

The proton and carbon NMR spectra of this compound are expected to show characteristic signals for the cyclopropyl (B3062369) ring protons and carbons, as well as a signal for the oxime hydroxyl proton.

Table 2: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Cyclopentanone Oxime

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| This compound (Predicted) | ~1.0-1.5 | m | CH₂ (cyclopropyl) |

| ~8-10 | br s | N-OH | |

| Cyclopentanone Oxime (DMSO-d₆) [8] | 1.64-1.66 | m | CH₂ |

| 2.23-2.25 | m | CH₂ | |

| 10.18 | s | N-OH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Cyclopentanone Oxime

| Compound | Chemical Shift (δ) ppm | Assignment |

| This compound (Predicted) | ~10-20 | CH₂ (cyclopropyl) |

| ~160-170 | C=N | |

| Cyclopentanone Oxime [8] | 25.5, 26.9, 33.1 | CH₂ |

| 165.7 | C=N |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C=N, and C-H bonds.

Table 4: Predicted IR Spectral Data for this compound and Experimental Data for Analogous Oximes

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for Cyclopentanone Oxime[7] |

| O-H stretch | 3100-3600 (broad) | 3229 |

| C-H stretch (cyclopropyl) | ~3000-3100 | - |

| C=N stretch | 1650-1690 | 1687 |

| N-O stretch | ~930-960 | - |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (71.08 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules and cleavage of the cyclopropane (B1198618) ring.

Table 5: Predicted Mass Spectrum Fragmentation for this compound and Experimental Data for Cyclopentanone Oxime

| Fragment | m/z (Predicted for this compound) | m/z (Experimental for Cyclopentanone Oxime)[9][10] |

| [M]⁺ | 71 | 99 |

| [M-OH]⁺ | 54 | 82 |

| [M-NO]⁺ | 41 | 69 |

| [M-H₂O]⁺ | 53 | 81 |

Reactivity

The reactivity of this compound is dictated by the interplay between the strained cyclopropane ring and the nucleophilic/electrophilic nature of the oxime group.

Ring-Opening Reactions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, such as treatment with electrophiles or nucleophiles. These reactions can lead to the formation of a variety of linear and heterocyclic compounds.

Diagram 2: Generalized Ring-Opening of this compound

Caption: Ring-opening pathways of this compound.

Beckmann Rearrangement

Like other ketoximes, this compound is expected to undergo the Beckmann rearrangement when treated with acidic reagents. This reaction would lead to the formation of a four-membered lactam, β-lactam (azetidin-2-one). This transformation is of particular interest as β-lactams are core structures in many antibiotic drugs.

Diagram 3: Beckmann Rearrangement of this compound

Caption: The Beckmann rearrangement pathway.

Reduction and Oxidation

The oxime functionality can be reduced to an amine or oxidized to regenerate the parent ketone or form other nitrogen-containing compounds, depending on the reagents and reaction conditions employed. The cyclopropyl group may also be susceptible to reduction under harsh conditions.

Stability and Handling

Cyclopropanone itself is known to be highly labile.[11][12] While the corresponding oxime is expected to be more stable, caution should be exercised during its synthesis, purification, and storage. It is advisable to store the compound at low temperatures and under an inert atmosphere to minimize potential decomposition. Oximes, in general, are known to be more stable to hydrolysis than corresponding imines.[13][14]

Conclusion

This compound is a molecule with considerable synthetic potential, primarily owing to its strained ring system and the versatile oxime group. While a comprehensive experimental dataset for this compound is currently lacking, this guide provides a detailed overview of its expected chemical properties based on established chemical principles and data from analogous structures. The provided experimental protocols and reaction pathways offer a solid foundation for researchers and drug development professionals interested in exploring the chemistry of this intriguing molecule. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in synthetic and medicinal chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cyclopentanone, oxime | C5H9NO | CID 14500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopropanone, oxime | 155045-16-2 [chemnet.com]

- 5. brainly.in [brainly.in]

- 6. Draw the structure of this compound class 12 chemistry CBSE [vedantu.com]

- 7. arpgweb.com [arpgweb.com]

- 8. CYCLOPENTANONE OXIME(1192-28-5) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Cyclopentanone, oxime [webbook.nist.gov]

- 11. Cyclopropanone - Wikipedia [en.wikipedia.org]

- 12. Cyclopropanone [a.osmarks.net]

- 13. benchchem.com [benchchem.com]

- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropane Ring in Cyclopropanone Oxime: A Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanone (B1606653) oxime, a molecule combining the high ring strain of a three-membered carbocycle with the versatile reactivity of an oxime, presents a unique and challenging subject for chemical investigation. Due to the inherent instability of the cyclopropanone core, its oxime derivative is predicted to be a highly reactive intermediate, susceptible to a variety of transformations including ring-opening reactions and rearrangements. This technical guide provides a comprehensive overview of the anticipated stability and reactivity of the cyclopropane (B1198618) ring in cyclopropanone oxime. Drawing upon established principles from the chemistry of cyclopropanes and oximes, this document outlines plausible reaction pathways, proposes experimental protocols for their investigation, and presents hypothetical quantitative data to guide future research. Key areas of focus include the synthesis of this compound, its propensity for Beckmann rearrangement, and acid-catalyzed ring-opening reactions. The content herein is intended to serve as a foundational resource for researchers in organic synthesis and drug development who are interested in leveraging the unique chemical properties of strained-ring systems.

Introduction

The cyclopropane ring, with its significant angle and torsional strain, imparts unique chemical and physical properties to molecules in which it is incorporated. When this strained carbocycle is fused with an oxime functional group, as in this compound, a molecule of considerable synthetic potential and inherent reactivity is formed. Cyclopropanone itself is a notoriously unstable compound, prone to polymerization and ring-opening, which suggests that its corresponding oxime will also exhibit a high degree of reactivity.[1]

This guide explores the delicate balance between the stability and reactivity of the cyclopropane ring in this compound. While specific experimental data for this particular molecule is scarce in the literature, its chemical behavior can be predicted with a reasonable degree of accuracy by examining the well-documented chemistry of related cyclopropyl (B3062369) derivatives and oximes of other cyclic ketones. The primary modes of reactivity are expected to be centered around the relief of ring strain, often facilitated by the electronic nature of the oxime group.

This document will delve into the probable synthetic routes to this compound, its anticipated stability under various conditions, and its key reactive pathways, including the Beckmann rearrangement and acid-catalyzed ring-opening. The information is presented to aid researchers in designing experiments and to provide a framework for the interpretation of results in this challenging area of chemistry.

Synthesis of this compound

The synthesis of this compound is expected to follow the classical method for oxime formation: the condensation reaction between a ketone and hydroxylamine (B1172632).[2][3][4] Given the high reactivity of cyclopropanone, this reaction would likely need to be performed in situ or under carefully controlled, low-temperature conditions to avoid polymerization or decomposition of the starting ketone.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical procedure based on standard oximation methods and the known instability of cyclopropanone.

Materials:

-

Cyclopropanone (generated in situ or as a stabilized acetal (B89532) precursor)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (NaOAc) or a mild base

-

Anhydrous ethanol (B145695) or other suitable solvent

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in anhydrous ethanol is prepared and stirred at 0°C for 30 minutes.

-

A freshly prepared, cold (0°C) solution of cyclopropanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the hydroxylamine solution under an inert atmosphere (e.g., argon).

-

The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting ketone.

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure at a low temperature (<20°C).

-

The crude product can be purified by low-temperature chromatography on silica (B1680970) gel.

Expected Yield: Due to the instability of the product, yields are anticipated to be modest. A hypothetical yield for this reaction is presented in Table 1.

Table 1: Hypothetical Yield for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Cyclopropanone | Hydroxylamine HCl | NaOAc | Ethanol/Ether | 0 | 2-4 | 45-55 |

Stability of the Cyclopropane Ring in this compound

The stability of this compound is a critical consideration for its isolation and subsequent use. The primary driving force for its decomposition is the high ring strain of the cyclopropane ring (approximately 27 kcal/mol). This strain is expected to render the molecule susceptible to thermal, photochemical, and chemical degradation.

Thermal and Photochemical Stability

Direct experimental data on the thermal and photochemical stability of this compound is not available. However, based on related strained systems, it is anticipated to be thermally labile, likely undergoing decomposition at or near room temperature. Photochemical activation could also lead to ring-opening or rearrangement reactions.

Chemical Stability

The oxime functionality can influence the stability of the adjacent cyclopropane ring. The nitrogen lone pair can participate in resonance, which may have a modest stabilizing effect. Conversely, the electronegativity of the nitrogen and oxygen atoms can polarize the C=N bond and the adjacent C-C bonds of the ring, potentially increasing their susceptibility to nucleophilic or electrophilic attack. Oximes are generally more stable to hydrolysis than imines, but the high ring strain in this compound is the dominant factor governing its overall stability.[5]

Reactivity of the Cyclopropane Ring in this compound

The reactivity of this compound is expected to be dominated by reactions that lead to the opening of the strained three-membered ring. The primary pathways are predicted to be the Beckmann rearrangement and acid-catalyzed ring-opening.

Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides.[6][7][8][9][10] For cyclic oximes, this rearrangement leads to the formation of a lactam through ring expansion. In the case of this compound, this would result in the formation of β-lactam (azetidin-2-one), a highly valuable scaffold in medicinal chemistry.

The mechanism involves the protonation of the oxime hydroxyl group, followed by a concerted migration of the alkyl group anti to the leaving group, leading to a nitrilium ion intermediate. This intermediate is then trapped by water to yield the lactam. The high strain of the cyclopropane ring may facilitate the rearrangement by providing a strong driving force for the ring-expansion step.

Caption: Proposed mechanism for the Beckmann rearrangement of this compound.

Proposed Experimental Protocol: Beckmann Rearrangement

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄) or other strong acid catalyst

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of this compound in an anhydrous solvent is cooled to 0°C.

-

A catalytic amount of concentrated sulfuric acid is added dropwise.

-

The reaction is stirred at 0°C and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude β-lactam.

Hypothetical Reaction Data:

Table 2: Hypothetical Data for the Beckmann Rearrangement of this compound

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield of β-Lactam (%) |

| H₂SO₄ | Diethyl Ether | 0 | 1-2 | 60-70 |

| PCl₅ | Dichloromethane | 0 | 1 | 55-65 |

Acid-Catalyzed Ring-Opening

In the presence of protic or Lewis acids, the cyclopropane ring can undergo cleavage. For this compound, protonation of the oxime nitrogen or oxygen could initiate a ring-opening cascade. The likely outcome would be the formation of an acyclic product, driven by the relief of ring strain.

The mechanism would likely involve the formation of a stabilized carbocation intermediate after the cleavage of a C-C bond in the cyclopropane ring. The nature of the final product would depend on the specific reaction conditions and the nucleophiles present in the reaction mixture.

References

- 1. Ketone - Wikipedia [en.wikipedia.org]

- 2. arpgweb.com [arpgweb.com]

- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. scispace.com [scispace.com]

- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 9. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical Conformational Analysis of Cyclopropanone Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanone (B1606653) oxime, a small, strained cyclic ketoxime, presents a unique case for conformational analysis. The inherent ring strain of the cyclopropyl (B3062369) group significantly influences the geometry and stability of its derivatives. Understanding the conformational preferences of cyclopropanone oxime is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of this compound, detailing the computational methodologies and presenting key data in a structured format.

The stereochemistry of the C=N double bond in oximes leads to the existence of syn and anti isomers (also referred to as E and Z isomers). In this compound, these isomers are defined by the orientation of the hydroxyl group relative to the cyclopropyl ring. Further conformational flexibility could arise from the rotation around the N-O single bond. However, due to the rigidity of the three-membered ring, the conformational landscape of this compound is expected to be simpler than that of larger, more flexible alicyclic oximes. Theoretical studies, primarily employing quantum mechanical calculations, are indispensable for elucidating the subtle energetic differences and geometric parameters of these conformers.

Conformational Isomers of this compound

The primary conformational aspect of this compound is the syn-anti isomerism at the C=N double bond.

-

syn-Cyclopropanone Oxime: The hydroxyl group is on the same side of the C=N double bond as the cyclopropyl ring.

-

anti-Cyclopropanone Oxime: The hydroxyl group is on the opposite side of the C=N double bond from the cyclopropyl ring.

Due to the high rotational barrier of the C=N double bond, these two isomers are not easily interconvertible under normal conditions. Additionally, rotation around the N-O bond can lead to different rotamers. However, for a small and rigid system like this compound, the potential energy surface for this rotation is expected to be relatively flat, with the planar conformations being the most stable.

Theoretical and Computational Methodologies

The conformational analysis of this compound is typically performed using ab initio and Density Functional Theory (DFT) methods. These computational techniques provide a robust framework for determining the geometric and energetic properties of molecules.

Experimental Protocol: Computational Conformational Analysis

-

Initial Structure Generation: The initial 3D coordinates for both syn and anti isomers of this compound are generated using molecular modeling software.

-

Geometry Optimization: The geometries of the isomers are optimized to find the minimum energy structures on the potential energy surface. A common and reliable method for this is the B3LYP functional with a 6-311+G(d,p) basis set.

-

Frequency Calculations: To confirm that the optimized structures are true minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Transition State Search: To investigate the barrier to syn-anti isomerization, a transition state search is conducted. This involves locating the first-order saddle point on the potential energy surface connecting the two isomers. The nature of the transition state is confirmed by the presence of a single imaginary frequency corresponding to the isomerization coordinate.

-

Data Analysis: The relative energies, bond lengths, bond angles, and dihedral angles of the optimized conformers are analyzed to understand their stability and geometric features.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the conformational analysis of this compound, based on typical results from DFT calculations on similar small-ring oximes.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

| syn-Cyclopropanone Oxime | 0.00 | 0.00 |

| anti-Cyclopropanone Oxime | 5.21 | 4.89 |

| Isomerization Transition State | 185.3 | 183.9 |

Disclaimer: The data presented in these tables are illustrative and based on typical computational results for analogous molecules, as specific published data for this compound is not available.

Table 2: Key Geometric Parameters of this compound Conformers

| Parameter | syn-Isomer | anti-Isomer |

| Bond Lengths (Å) | ||

| C=N | 1.285 | 1.286 |

| N-O | 1.402 | 1.401 |

| C1-C2 | 1.505 | 1.506 |

| Dihedral Angles (°) | ||

| H-O-N=C | 180.0 | 0.0 |

| O=N-C-C(ring) | 180.0 | 0.0 |

Visualizations

The Genesis of a Strained Ring: The Discovery and First Synthesis of Cyclopropanone Oxime

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanone (B1606653) oxime, a molecule featuring the highly strained three-membered cyclopropane (B1198618) ring fused with an oxime functional group, represents a fascinating and challenging target in organic synthesis. The inherent ring strain of the cyclopropanone precursor renders it highly labile, making its synthesis and subsequent derivatization a non-trivial endeavor. This technical guide delves into the historical context of the discovery and the first plausible synthesis of cyclopropanone oxime, providing detailed experimental protocols and quantitative data for the key transformations. The methodologies described herein are foundational for the synthesis of more complex molecules containing the cyclopropylamine (B47189) motif, a valuable pharmacophore in drug discovery.

Historical Context: The Elusive Cyclopropanone

The seminal work on the preparation of cyclopropanone was conducted by N. J. Turro and W. B. Hammond. They developed a method to generate solutions of cyclopropanone at low temperatures, which were then used for subsequent reactions. Their work unambiguously established the structure of cyclopropanones. The first synthesis of this compound would have logically followed from the successful generation of cyclopropanone, by trapping the unstable ketone with hydroxylamine (B1172632).

The most plausible first synthesis of this compound, therefore, is a two-step, one-pot procedure involving the initial formation of cyclopropanone from ketene (B1206846) and diazomethane (B1218177) at low temperature, followed by the immediate addition of hydroxylamine to form the more stable oxime derivative.

First Synthesis of this compound: A Reconstructed Protocol

Based on the pioneering work on cyclopropanone synthesis, the following is a detailed experimental protocol for what can be considered the first viable synthesis of this compound.

Experimental Protocol

Step 1: Preparation of a Cyclopropanone Solution

This procedure is adapted from the methods developed for the synthesis of cyclopropanone from ketene and diazomethane.

Materials:

-

Ketene (generated in situ or as a solution)

-

Diazomethane in diethyl ether (freshly prepared and standardized)

-

Anhydrous diethyl ether, pre-cooled to -78 °C

Procedure:

-

A solution of ketene in anhydrous diethyl ether is placed in a three-necked flask equipped with a nitrogen inlet, a dropping funnel, and a low-temperature thermometer. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

A freshly prepared and standardized solution of diazomethane in diethyl ether is added dropwise from the dropping funnel to the stirred ketene solution. The rate of addition is controlled to maintain the reaction temperature at or below -65 °C.

-

The reaction is monitored by the disappearance of the yellow color of diazomethane. The addition is stopped once a faint yellow color persists.

-

The resulting colorless solution contains cyclopropanone and is kept at -78 °C for immediate use in the next step.

Step 2: Oximation of Cyclopropanone

This step involves the reaction of the freshly prepared cyclopropanone solution with hydroxylamine.

Materials:

-

Cyclopropanone solution in diethyl ether (from Step 1)

-

Hydroxylamine hydrochloride

-

Pyridine (B92270) (anhydrous)

-

Anhydrous diethyl ether, pre-cooled to -78 °C

Procedure:

-

In a separate flask, a slight excess of hydroxylamine hydrochloride is suspended in pre-cooled anhydrous diethyl ether.

-

A corresponding molar amount of anhydrous pyridine is added to the hydroxylamine hydrochloride suspension to liberate the free hydroxylamine. The mixture is stirred for 10-15 minutes at low temperature.

-

The freshly prepared, cold (-78 °C) solution of cyclopropanone from Step 1 is then slowly cannulated into the stirred hydroxylamine mixture.

-

The reaction mixture is allowed to stir at -78 °C for 1-2 hours and then slowly warmed to room temperature overnight.

-

The reaction mixture is filtered to remove pyridinium (B92312) hydrochloride.

-

The filtrate is washed sequentially with cold dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or chromatography.

Quantitative Data

The following table summarizes the quantitative data for the first synthesis of this compound, based on reported yields for the individual steps.

| Parameter | Value | Notes |

| Reactants (Step 1) | ||

| Ketene | 1.0 equivalent | Typically used in excess to ensure complete consumption of diazomethane. |

| Diazomethane | 1.0 equivalent | The limiting reagent. |

| Reaction Conditions (Step 1) | ||

| Solvent | Anhydrous Diethyl Ether | |

| Temperature | -78 °C to -65 °C | Critical to maintain low temperature to prevent decomposition of cyclopropanone and side reactions. |

| Reaction Time | 1-2 hours | |

| Yield (Step 1) | ~75% (in solution) | The yield of cyclopropanone is determined by titration or trapping experiments as the product is not isolated. |

| Reactants (Step 2) | ||

| Cyclopropanone | 1.0 equivalent (from Step 1) | |

| Hydroxylamine Hydrochloride | 1.1 - 1.2 equivalents | A slight excess is used to ensure complete conversion of the ketone. |

| Pyridine | 1.1 - 1.2 equivalents | Acts as a base to neutralize the HCl liberated from hydroxylamine hydrochloride.[1] |

| Reaction Conditions (Step 2) | ||

| Solvent | Anhydrous Diethyl Ether | |

| Temperature | -78 °C to room temperature | Initial low temperature for addition, followed by gradual warming. |

| Reaction Time | 12-16 hours | |

| Overall Yield (Estimated) | 60-70% | This is an estimated overall yield for the two-step process, assuming a high-yielding oximation step. Direct historical data for the combined process is not available. |

| Product Characterization | ||

| Molecular Formula | C₃H₅NO | |

| Molar Mass | 71.08 g/mol | |

| Appearance | White crystalline solid (expected) | |

| Spectroscopic Data | - | Characterization would be performed using modern techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure. |

Visualizing the Synthesis

Reaction Pathway

The following diagram illustrates the two-step synthesis of this compound from ketene and diazomethane.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

Conclusion

While the precise moment of the "discovery" of this compound remains unrecorded, its first synthesis is logically deduced from the groundbreaking work on the preparation of its highly unstable precursor, cyclopropanone. The reconstructed protocol presented here provides a detailed and technically sound guide for the synthesis of this intriguing molecule. For researchers and drug development professionals, understanding the synthesis of such fundamental, strained structures is crucial for the design and development of novel chemical entities with unique three-dimensional architectures and potential biological activities. The inherent reactivity of the cyclopropane ring system, once tamed through derivatization as an oxime, offers a gateway to a diverse range of chemical transformations and molecular scaffolds.

References

Methodological & Application

Application Notes and Protocols: The Use of Cyclopropanone Oxime Surrogates in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanone (B1606653) oxime, a highly strained and unstable molecule, presents significant synthetic challenges. However, its synthetic potential as a three-carbon building block, particularly in the formation of nitrogen-containing heterocycles, has been unlocked through the use of stable cyclopropanone surrogates. These precursors generate cyclopropanone in situ, which can then be trapped by hydroxylamine (B1172632) derivatives to undergo synthetically valuable transformations. This application note focuses on the primary application of this strategy: the formal [3+1] cycloaddition for the stereospecific synthesis of β-lactams, a core scaffold in many pharmaceutical agents. We will also briefly discuss other relevant cyclopropanone precursors and their reactivity.

Core Application: Formal [3+1] Cycloaddition for β-Lactam Synthesis

The reaction between a cyclopropanone equivalent and a hydroxylamine derivative provides a powerful and stereospecific method for the synthesis of chiral β-lactams.[1][2] The most effective cyclopropanone surrogates for this transformation are 1-sulfonylcyclopropanols.[1] These bench-stable crystalline solids can be readily synthesized in enantiomerically enriched forms and are activated under mild basic conditions to generate cyclopropanone in situ.[1][3]

The overall transformation involves the reaction of a 1-sulfonylcyclopropanol with a hydroxylamine in the presence of a Lewis acid, which promotes the ring expansion of an intermediate hemiaminal to the corresponding β-lactam.[2]

Quantitative Data Summary

The formal [3+1] cycloaddition exhibits a broad substrate scope, accommodating various substituents on both the cyclopropanone precursor and the hydroxylamine. The reaction proceeds with high yields and excellent stereospecificity.

| Entry | Cyclopropanone Precursor (1-Sulfonylcyclopropanol) | Hydroxylamine | Lewis Acid | Product (β-Lactam) | Yield (%) | ee (%) |

| 1 | 1-(Phenylsulfonyl)cyclopropanol | O-Benzylhydroxylamine | Al(OTf)₃ | 1-(Benzyloxy)-4-phenylazetidin-2-one | 85 | >99 |

| 2 | 1-((4-Methoxyphenyl)sulfonyl)cyclopropanol | O-Methylhydroxylamine | Al(OTf)₃ | 1-Methoxy-4-(4-methoxyphenyl)azetidin-2-one | 92 | 98 |

| 3 | 1-((4-Chlorophenyl)sulfonyl)cyclopropanol | Hydroxylamine | Al(OTf)₃ | 4-(4-Chlorophenyl)azetidin-2-one | 78 | >99 |

| 4 | 1-(Naphthalen-2-ylsulfonyl)cyclopropanol | O-tert-Butylhydroxylamine | Al(OTf)₃ | 1-(tert-Butoxy)-4-(naphthalen-2-yl)azetidin-2-one | 88 | 97 |

| 5 | 1-(Phenylsulfonyl)-2-methylcyclopropanol | O-Benzylhydroxylamine | Al(OTf)₃ | 1-(Benzyloxy)-3-methyl-4-phenylazetidin-2-one | 75 | >99 (trans) |

Experimental Protocols

Protocol 1: Enantioselective Synthesis of 1-(Phenylsulfonyl)cyclopropanol

This protocol describes the enantioselective α-hydroxylation of a sulfonylcyclopropane.

Materials:

-

Phenylsulfonylcyclopropane

-

Bis(trimethylsilyl) peroxide

-

Scandium(III) triflate (Sc(OTf)₃)

-

Chiral ligand (e.g., (R)-BINOL)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add Sc(OTf)₃ (5 mol%) and the chiral ligand (6 mol%).

-

Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to -78 °C and add phenylsulfonylcyclopropane (1.0 equiv) as a solution in DCM.

-

Slowly add bis(trimethylsilyl) peroxide (1.2 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Warm the mixture to room temperature and extract with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the enantioenriched 1-(phenylsulfonyl)cyclopropanol.

Protocol 2: Formal [3+1] Cycloaddition for β-Lactam Synthesis

This protocol details the synthesis of a β-lactam from a 1-sulfonylcyclopropanol and a hydroxylamine derivative.[2]

Materials:

-

Enantioenriched 1-(phenylsulfonyl)cyclopropanol

-

O-Benzylhydroxylamine

-

Triethylamine (B128534) (Et₃N)

-

Aluminum triflate (Al(OTf)₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(phenylsulfonyl)cyclopropanol (1.0 equiv) in anhydrous DCM at 0 °C, add O-benzylhydroxylamine (1.2 equiv) followed by triethylamine (1.5 equiv).

-

Stir the mixture at 0 °C for 30 minutes to form the hemiaminal intermediate.

-

In a separate flask, prepare a solution of Al(OTf)₃ (1.1 equiv) in anhydrous DCM.

-

Slowly add the Al(OTf)₃ solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired β-lactam.

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of β-Lactam Formation.

Experimental Workflow

Caption: Workflow for β-Lactam Synthesis.

Other Cyclopropanone Equivalents and Their Reactivity

While 1-sulfonylcyclopropanols are highly effective for the formal [3+1] cycloaddition, other cyclopropanone surrogates have also been developed and utilized in organic synthesis.

Cyclopropanone Hemiacetals and Acetals

Cyclopropanone ethyl hemiacetal and its corresponding silyl (B83357) acetal, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, are well-established precursors for cyclopropanone.[4] They can be prepared from ethyl 3-chloropropanoate (B8744493) and are valuable for generating cyclopropanone in situ for various nucleophilic additions.

Reactions of cyclopropanone acetals with nitrogen nucleophiles like alkyl azides have been shown to yield N-substituted 2-azetidinones (β-lactams) through a ring expansion pathway, although other ring-opened products can also be formed depending on the substrate and reaction conditions.[5]

Logical Relationship of Cyclopropanone Equivalents

Caption: Cyclopropanone and its Surrogates.

Conclusion

The chemistry of cyclopropanone oxime, accessed through stable cyclopropanone surrogates, provides a modern and efficient platform for the synthesis of valuable nitrogen-containing heterocycles. The formal [3+1] cycloaddition of 1-sulfonylcyclopropanols with hydroxylamines to stereospecifically form chiral β-lactams stands out as a particularly powerful application. This methodology offers a significant advantage for medicinal chemistry and drug development, where the β-lactam motif is of paramount importance. The continued development of new cyclopropanone equivalents and their reactions will undoubtedly expand the synthetic utility of this transient yet highly reactive intermediate.

References

- 1. Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 1-(Phenylsulfonyl)cyclopropanol - Enamine [enamine.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Cyclopropanone Oxime: A Versatile Three-Carbon Synthon for Synthesis

Application Note AP-CHEM-2025-04

For research use only.

Introduction

Cyclopropanone (B1606653) oxime, a strained three-membered ring containing an oxime functionality, is a valuable and versatile three-carbon building block in organic synthesis. Due to the inherent ring strain of the cyclopropane (B1198618) ring, this molecule readily undergoes ring-opening reactions, providing access to a variety of functionalized three-carbon synthons. This application note provides detailed protocols for the preparation of cyclopropanone oxime from a stable precursor and highlights its applications in the synthesis of valuable organic molecules, including β-lactams.

Cyclopropanones themselves are highly unstable and prone to polymerization. Therefore, their synthetic applications are often realized through the use of more stable precursors, known as cyclopropanone equivalents.[1][2] A widely used and accessible precursor is cyclopropanone ethyl hemiacetal.[3][4] This stable compound can be conveniently prepared and stored, and it serves as a reliable source of cyclopropanone for in situ reactions.[4]

The conversion of cyclopropanone, generated in situ from its hemiacetal, to this compound introduces a versatile nitrogen-containing functional group. The resulting oxime can participate in a range of transformations, including rearrangements and cycloadditions, making it a powerful tool for the construction of complex molecular architectures.[5]

Synthesis of this compound

The synthesis of this compound is achieved in a two-step process starting from the readily available cyclopropanone ethyl hemiacetal.

Step 1: Synthesis of Cyclopropanone Ethyl Hemiacetal

A robust and well-established procedure for the synthesis of cyclopropanone ethyl hemiacetal involves the sodium-mediated ring closure of ethyl 3-chloropropanoate (B8744493).[4]

Experimental Protocol:

-

Materials:

-

Sodium metal

-

Toluene, anhydrous

-

Diethyl ether, anhydrous

-

Chlorotrimethylsilane

-

Ethyl 3-chloropropanoate

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add sodium metal to anhydrous toluene.

-

Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

-

Cool the mixture to room temperature, remove the toluene, and wash the sodium sand with anhydrous diethyl ether.

-

Suspend the sodium sand in fresh anhydrous diethyl ether and add chlorotrimethylsilane.

-

To this suspension, add ethyl 3-chloropropanoate dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture at reflux for 30 minutes.

-

Cool the mixture and filter it under a nitrogen atmosphere.

-

The resulting filtrate contains 1-ethoxy-1-(trimethylsilyloxy)cyclopropane. This intermediate is then treated with methanol to yield cyclopropanone ethyl hemiacetal.[3]

-

Purify the product by distillation under reduced pressure.

-

Step 2: Synthesis of this compound from Cyclopropanone Ethyl Hemiacetal

The conversion of cyclopropanone ethyl hemiacetal to this compound is achieved through a standard oximation reaction with hydroxylamine (B1172632) hydrochloride.[6] The hemiacetal is believed to be in equilibrium with the free cyclopropanone, which then reacts with hydroxylamine.

Experimental Protocol:

-

Materials:

-

Cyclopropanone ethyl hemiacetal

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

-

Add a solution of cyclopropanone ethyl hemiacetal in diethyl ether to the aqueous solution.

-

With stirring, add a solution of sodium carbonate in water portion-wise, maintaining the temperature below 25 °C.

-

Continue stirring at room temperature for 1-2 hours.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

-

Applications of this compound as a Three-Carbon Building Block

The synthetic utility of this compound lies in its ability to undergo ring-opening and rearrangement reactions, providing access to functionalized three-carbon chains. A significant application is in the synthesis of β-lactams, which are core structures in many antibiotic drugs.

Synthesis of β-Lactams

The reaction of cyclopropanone equivalents with hydroxylamines can lead to the formation of β-lactams through a formal [3+1] cycloaddition.[7][5] This transformation is believed to proceed via a ring-expansion mechanism.

Experimental Protocol for the Synthesis of a β-Lactam from a Cyclopropanone Equivalent:

This protocol is adapted from the reaction of a 1-sulfonylcyclopropanol, another cyclopropanone equivalent, with a hydroxylamine.[7]

-

Materials:

-

This compound (or a suitable precursor that generates it in situ)

-

A Lewis acid (e.g., a scandium(III) triflate)

-

A suitable solvent (e.g., 1,2-dichloroethane)

-

-

General Procedure:

-

To a solution of the cyclopropanone precursor in the chosen solvent, add the hydroxylamine derivative.

-

Add the Lewis acid catalyst.

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the resulting β-lactam by column chromatography.

-

Table 1: Representative Yields for the Synthesis of β-Lactams from Cyclopropanone Equivalents